Cas no 86-28-2 (N-Ethylcarbazole)

L'N-Ethylcarbazolo è un composto organico eterociclico appartenente alla classe dei carbazoli, caratterizzato dalla presenza di un gruppo etile legato all'atomo di azoto dell'anello carbazolico. Questo derivato è ampiamente utilizzato in sintesi organica, in particolare come intermedio nella produzione di coloranti, farmaci e materiali fotoconduttori. Grazie alla sua stabilità termica e alla buona solubilità in solventi organici, l'N-Ethylcarbazolo si presta bene a processi di polimerizzazione e funzionalizzazione. Inoltre, le sue proprietà fotofisiche lo rendono adatto per applicazioni nel campo dell'optoelettronica, come nei diodi organici a emissione di luce (OLED) e nelle celle fotovoltaiche. La sua struttura rigida e il sistema π-coniugato contribuiscono a elevate prestazioni in termini di efficienza e durata.
N-Ethylcarbazole structure
N-Ethylcarbazole structure
Nome del prodotto:N-Ethylcarbazole
Numero CAS:86-28-2
MF:C14H13N
MW:195.259723424911
MDL:MFCD00004967
CID:81730
PubChem ID:6836

N-Ethylcarbazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 9-Ethyl-9H-carbazole
    • 9-ETHYLCARBAZOLE
    • N-ETHYLCARBAZOLE
    • TIMTEC-BB SBB000344
    • 9-ethyl-9h-carbazol
    • 9-ethyl-carbazol
    • Carbazole, 9-ethyl-
    • 9-Ethylcarbazole1000µg
    • Carbazole,9-ethyl- (6CI,7CI,8CI)
    • NSC 60585
    • N-乙基咔唑
    • 9H-Carbazole, 9-ethyl-
    • N-ethyl carbazole
    • 9-ethyl-carbazole
    • 6AK165L0RO
    • N-ethylcarbazol
    • 9-ethyl carbazole
    • NSC60585
    • PubChem9523
    • 9-Ethyl-9H-carbazole #
    • DSSTox_CID_31158
    • DSSTox_GSID_52585
    • KSC448Q9H
    • PLAZXGNBGZYJSA-UHFFFAOYSA-
    • 9-Ethyl-9H-carbazole (ACI)
    • Carbazole, 9-ethyl- (6CI, 7CI, 8CI)
    • DTXSID1052585
    • CHEMBL3560610
    • AKOS000269069
    • CS-W015719
    • NCGC00357097-01
    • F0051-0113
    • InChI=1/C14H13N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,2H2,1H3
    • NSC-60585
    • AI3-14686
    • MFCD00004967
    • SCHEMBL151563
    • NS00008214
    • AS-14830
    • EC 201-660-4
    • E0071
    • Z104475008
    • N-Ethylcarbazole, Technical
    • D90470
    • HY-W015003
    • UNII-6AK165L0RO
    • BCP22983
    • Q291377
    • Tox21_303819
    • 49717-15-9
    • 9-Ethylcarbazole, 97%
    • DTXCID8031158
    • CAS-86-28-2
    • EINECS 201-660-4
    • E0247
    • EN300-19741
    • AB00990922-01
    • Q-200571
    • 86-28-2
    • CCRIS 6847
    • N-Ethylcarbazole
    • MDL: MFCD00004967
    • Inchi: 1S/C14H13N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,2H2,1H3
    • Chiave InChI: PLAZXGNBGZYJSA-UHFFFAOYSA-N
    • Sorrisi: C1C=C2C3C(N(C2=CC=1)CC)=CC=CC=3
    • BRN: 148115

Proprietà calcolate

  • Massa esatta: 195.10500
  • Massa monoisotopica: 195.105
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 1
  • Complessità: 203
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • XLogP3: 3.6
  • Superficie polare topologica: 4.9
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Ago bianco come cristalli.
  • Densità: 1.0590
  • Punto di fusione: 68.0 to 71.0 deg-C
  • Punto di ebollizione: 166°C/4mmHg(lit.)
  • Punto di infiammabilità: 186 ºC
  • Indice di rifrazione: 1.6394
  • Coefficiente di ripartizione dell'acqua: Insolubile
  • Stabilità/Periodo di validità: Stable. Incompatible with strong oxidising agents.
  • PSA: 4.93000
  • LogP: 3.81440
  • Solubilità: Solubile in etanolo caldo, etere, acetone, clorobenzene e pentano. Insolubile in acqua.

N-Ethylcarbazole Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319
  • Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:2
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36
  • RTECS:FE6225700
  • Identificazione dei materiali pericolosi: Xi
  • TSCA:Yes
  • Frasi di rischio:R36/37/38
  • Condizioni di conservazione:Sealed in dry,Room Temperature(BD144259)

N-Ethylcarbazole Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

N-Ethylcarbazole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E0071-25g
N-Ethylcarbazole
86-28-2 97.0%(GC)
25g
¥150.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EI106-100g
N-Ethylcarbazole
86-28-2 99%
100g
¥130.0 2022-05-30
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003607-100g
N-Ethylcarbazole
86-28-2 97%
100g
¥66 2024-05-21
Life Chemicals
F0051-0113-0.25g
N-Ethylcarbazole
86-28-2 95%+
0.25g
$18.0 2023-09-07
Life Chemicals
F0051-0113-5g
N-Ethylcarbazole
86-28-2 95%+
5g
$60.0 2023-09-07
Life Chemicals
F0051-0113-0.5g
N-Ethylcarbazole
86-28-2 95%+
0.5g
$19.0 2023-09-07
Apollo Scientific
OR41024-25g
9-Ethyl-9H-carbazole
86-28-2 99+%
25g
£15.00 2025-03-21
TRC
N302486-1g
N-Ethylcarbazole
86-28-2
1g
$ 80.00 2022-06-03
Ambeed
A256020-25g
9-Ethyl-9H-carbazole
86-28-2 99%
25g
$8.0 2025-02-25
Ambeed
A256020-500g
9-Ethyl-9H-carbazole
86-28-2 99%
500g
$72.0 2025-02-25

N-Ethylcarbazole Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  8 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  overnight, 5 °C
Riferimento
Iodine-catalyzed aromatization of tetrahydrocarbazoles and its utility in the synthesis of glycozoline and murrayafoline A: a combined experimental and computational investigation
Humne, Vivek; et al, Organic & Biomolecular Chemistry, 2014, 12(27), 4832-4836

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Methanol ,  Sodium hydroxide Catalysts: Platinum Solvents: Methanol ;  24 h, 150 °C
Riferimento
Methanol as a Potential Hydrogen Source for Reduction Reactions Enabled by a Commercial Pt/C Catalyst
Goyal, Vishakha; et al, Journal of Organic Chemistry, 2023, 88(4), 2245-2259

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: Palladium diacetate Solvents: Toluene ;  1 h, rt
1.2 Reagents: Iodobenzene diacetate ;  3 h, rt
Riferimento
Rh(III)-Catalyzed N-Nitroso Directed C-H Arylation for Facile Construction of Diverse N-Hetero Biaryl Compounds
Wang, Pei-Long; et al, Chemistry - An Asian Journal, 2020, 15(22), 3825-3828

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Sodium tert-butoxide ,  Iridium, [9-[[bis(1,1-dimethylethyl)phosphino-κP]oxy]benzo[h]quinolin-10-yl-κC,κ… Solvents: Ethanol ;  3 h, 60 °C
1.2 Reagents: Oxygen
Riferimento
Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex: Scope and Mechanism
Wang, Yulei; et al, Journal of the American Chemical Society, 2018, 140(12), 4417-4429

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: (±)-Propylene oxide ,  Iodine Catalysts: (T-4)-(2,9-Dimethyl-1,10-phenanthroline-κN1,κN10)[1,1′-(9,9-dimethyl-9H-xanthene… Solvents: Tetrahydrofuran ;  20 h, rt
Riferimento
Cu(Xantphos)(dmp)BF4
Hernandez-Perez, Augusto Cesar; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-3

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltributylammonium chloride Solvents: Benzene ,  Water ;  rt; 3 - 4 h, reflux
Riferimento
Synthesis of N-alkyl-carbazole-3, 6-dicarbaldehyde
Hu, Bin-bin; et al, Huaxue Shiji, 2013, 35(7), 589-592

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Lithium Solvents: Tetrahydrofuran
Riferimento
Lithium cleavages of some heterocycles in tetrahydrofuran. II
Gilman, Henry; et al, Journal of the American Chemical Society, 1958, 80, 380-3

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Boron nitride ;  16 h, heated
Riferimento
Construction of a Nanoporous Highly Crystalline Hexagonal Boron Nitride from an Amorphous Precursor for Catalytic Dehydrogenation
Chen, Hao; et al, Angewandte Chemie, 2019, 58(31), 10626-10630

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Acetone ;  4 h, reflux
Riferimento
Push-pull fluorophores with viscosity dependent and aggregation induced emissions insensitive to polarity
Telore, Rahul D.; et al, Dyes and Pigments, 2015, 122, 359-367

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Iron(2+), tris(1,10-phenanthroline-κN1,κN10)-, (OC-6-11)-, salt with 1,1,1-trifl… Solvents: Tetrahydrofuran ;  0.77 h, 40 psi, rt; 3.33 h, 40 psi, rt
1.2 Reagents: Silica
Riferimento
Photochemical Synthesis of Carbazoles Using an [Fe(phen)3](NTf2)2/O2 Catalyst System: Catalysis toward Sustainability
Parisien-Collette, Shawn; et al, Organic Letters, 2016, 18(19), 4994-4997

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Alumina ,  Palladium ,  Rhodium ,  Silica ;  1 h, heated
Riferimento
Interheteromolecular Hyperconjugation Boosts (De)hydrogenation for Reversible H2 Storage
Xue, Wenjie; et al, ChemSusChem, 2023, 16(1),

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Lithium ,  Sodium Solvents: Tetrahydrofuran ;  rt; rt → reflux; 24 h, reflux
1.2 Reagents: Methanol ;  rt
Riferimento
Ring contracting sulfur extrusion from oxidized phenothiazine ring systems
Farmer, Steven C.; et al, Molecules, 2008, 13(6), 1345-1352

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  3 h, 80 °C
Riferimento
Synthesis of Carbazole Alkaloids by Ring-Closing Metathesis and Ring Rearrangement-Aromatization
Dhara, Kalyan; et al, Angewandte Chemie, 2015, 54(52), 15831-15835

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium borohydride
Riferimento
Reductive aminations of carbonyl compounds with borohydride and borane reducing agents
Baxter, Ellen W.; et al, Organic Reactions (Hoboken, 2002, 59,

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  2 h, rt
Riferimento
Synthesis of a novel carbazole photoinitiator 1-[6-(2-chlorobenzoyl)-9-ethyl-9H-carbazol-3-yl]ethanone oxime
Chen, Qiurong; et al, Huaxue Yanjiu Yu Yingyong, 2008, 20(5), 603-605

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Acetone ,  Water ;  5 min, rt; 2 h, rt
Riferimento
Synthesis of 3-acetyl-6-benzoyl-N-ethylcarbazole
Feng, Yan; et al, Huaxue Yanjiu Yu Yingyong, 2007, 19(10), 1162-1165

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Lithium ,  Sodium Solvents: Tetrahydrofuran ;  rt; rt → reflux; 24 h, reflux
1.2 Reagents: Methanol ;  rt
Riferimento
Ring contracting sulfur extrusion from oxidized phenothiazine ring systems
Farmer, Steven C.; et al, Molecules, 2008, 13(6), 1345-1352

Synthetic Routes 18

Condizioni di reazione
1.1 Catalysts: Palladium ,  Copper ,  Graphene (oxide) ;  7 h, 453 K
Riferimento
Component controlled synthesis of bimetallic PdCu nanoparticles supported on reduced graphene oxide for dehydrogenation of dodecahydro-N-ethylcarbazole
Wang, Bin; et al, Applied Catalysis, 2019, 251, 261-272

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Sodium borohydride
Riferimento
New synthesis of amines and amides mediated by additions of benzotriazole to enamines and enamides and transformations of the adducts
Katritzky, Alan R.; et al, Synthesis, 1992, (12), 1295-8

Synthetic Routes 20

Condizioni di reazione
1.1 Catalysts: Potassium methoxide
Riferimento
Preparation of N-ethylcarbazole
, Germany, , ,

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Phenyllithium Solvents: Diethyl ether ,  Butyl ether ;  rt → 0 °C; 30 min, 0 °C → rt
1.2 Reagents: Thiophenol Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Methanol ,  Acetone ;  16 h, rt
Riferimento
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes
Clausen, Florian; et al, Chemical Science, 2019, 10(24), 6210-6214

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: (±)-Propylene oxide ,  Iodine Catalysts: (T-4)-(2,9-Dimethyl-1,10-phenanthroline-κN1,κN10)[1,1′-(9,9-dimethyl-9H-xanthene… Solvents: Tetrahydrofuran ;  20 h, heated
1.2 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
A Visible-Light-Mediated Synthesis of Carbazoles
Hernandez-Perez, Augusto C.; et al, Angewandte Chemie, 2013, 52(48), 12696-12700

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  10 min, rt
1.2 Catalysts: Tetrabutylammonium iodide ;  reflux
Riferimento
Macrophage Migration Inhibitory Factor Acts as the Potential Target of a Newly Synthesized Compound, 1-(9'-methyl-3'-carbazole)-3, 4-dihydro-beta-carboline
Ko, Pin-Hao; et al, Scientific Reports, 2019, 9(1), 1-12

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Triethylamine Solvents: 1,2-Dichlorobenzene ,  Water
Riferimento
Process for production of N-substituted carbazoles using amine catalysts
, European Patent Organization, , ,

Synthetic Routes 25

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  0.5 h, rt
1.2 12 h, rt
Riferimento
Design and synthesis of aryl-functionalized carbazole-based porous coordination cages
Rowland, Casey A.; et al, Chemical Communications (Cambridge, 2020, 56(65), 9352-9355

Synthetic Routes 26

Condizioni di reazione
1.1 Catalysts: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  5 min, rt
1.2 4 - 5 h, rt
Riferimento
Novel carbazole-stilbene hybrids as multifunctional anti-Alzheimer agents
Patel, Dushyant V.; et al, Bioorganic Chemistry, 2020, 101,

Synthetic Routes 27

Condizioni di reazione
1.1 Reagents: Lithium ,  Sodium Solvents: Tetrahydrofuran ;  rt; rt → reflux; 24 h, reflux
1.2 Reagents: Methanol ;  rt
Riferimento
Ring contracting sulfur extrusion from oxidized phenothiazine ring systems
Farmer, Steven C.; et al, Molecules, 2008, 13(6), 1345-1352

N-Ethylcarbazole Raw materials

N-Ethylcarbazole Preparation Products

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